tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate

Description

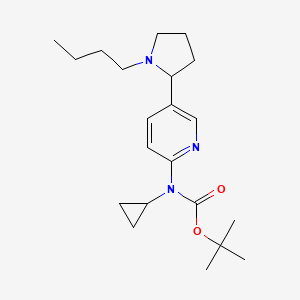

This compound features a pyridine core substituted at the 2-position with a cyclopropylcarbamate group and at the 5-position with a 1-butylpyrrolidin-2-yl moiety. The tert-butyl carbamate group is a common protective strategy for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula |

C21H33N3O2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

tert-butyl N-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C21H33N3O2/c1-5-6-13-23-14-7-8-18(23)16-9-12-19(22-15-16)24(17-10-11-17)20(25)26-21(2,3)4/h9,12,15,17-18H,5-8,10-11,13-14H2,1-4H3 |

InChI Key |

ZJEUZEFGBGBXOD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine: In medicine, the compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound and analogues from use a pyridine core, whereas the compound in employs a pyrimidine ring. Pyrimidines are more electron-deficient, which may enhance reactivity in nucleophilic substitutions compared to pyridines .

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The fluoro and hydroxy groups in increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing metabolic stability.

- Steric and Conformational Effects : The cyclopropyl group in the target compound introduces ring strain, which may accelerate ring-opening reactions under acidic or oxidative conditions compared to less strained analogues (e.g., methylcarbamates in ).

Synthetic Considerations: The use of tert-butyl carbamate as a protecting group is ubiquitous across these compounds, suggesting shared synthetic strategies (e.g., Boc-deprotection under acidic conditions) .

Stability and Reactivity Trends

- Pyrimidine vs. Pyridine : The pyrimidine-based compound may exhibit higher chemical stability due to aromaticity but lower thermal stability owing to hydrogen-bonding interactions from the hydroxy group.

- Halogenated Derivatives : The chloro-substituted analogue is likely more reactive in nucleophilic aromatic substitution than the target compound, which lacks strong EWGs.

- Methoxy vs.

Biological Activity

tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features several key structural components:

- tert-butyl group

- Pyridine ring

- Cyclopropyl moiety

- Butylpyrrolidine substituent

These structural elements contribute to its unique chemical reactivity and biological activity.

Research indicates that this compound may function primarily as an enzyme inhibitor. It interacts with specific biological targets, influencing pathways related to pain modulation and inflammation. Preliminary studies suggest that it possesses anti-inflammatory and analgesic properties .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzymes involved in inflammatory pathways. For instance, it has shown promising results in reducing the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, mediators of inflammation.

Binding Affinity

Binding affinity studies have indicated that the compound interacts with neurotransmitter systems involved in pain perception. This interaction suggests potential therapeutic applications for conditions such as chronic pain and inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Unique Features | Potential Applications |

|---|---|---|

| tert-Butyl (1-(3-methoxyphenyl)cyclopropyl)carbamate | Contains methoxy substituent | Different receptor selectivity |

| tert-Butyl N-(2-piperidinyl)carbamate | Piperidine instead of pyrrolidine | Varies pharmacological profile |

| tert-Butyl (4-(dimethylamino)phenyl)carbamate | Dimethylamino group | Enhanced CNS activity |

This comparison highlights the distinct chemical reactivity and biological activity conferred by the specific combination of functional groups present in this compound.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in animal models of inflammation. One notable study assessed its effects on carrageenan-induced paw edema in rats, yielding significant reductions in swelling compared to control groups. These findings support its potential use as a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.